methanesulfonic acid;palladium;2-phenylaniline
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Overview
Description
Methanesulfonic acid;palladium;2-phenylaniline is a complex compound that combines methanesulfonic acid, palladium, and 2-phenylaniline. Methanesulfonic acid is a strong, non-oxidizing acid with the chemical formula CH₃SO₃H. Palladium is a transition metal known for its catalytic properties, and 2-phenylaniline is an organic compound with the formula C₆H₅NH₂. This compound is often used in catalysis and various chemical reactions due to the unique properties of its constituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of methanesulfonic acid;palladium;2-phenylaniline involves several steps:
Methanesulfonic Acid: Methanesulfonic acid can be synthesized through the oxidation of dimethyl sulfide using oxygen or chlorine.
Palladium Complex: Palladium complexes can be prepared by reacting palladium salts with ligands such as 2-phenylaniline.
Industrial Production Methods
Industrial production of methanesulfonic acid typically involves the oxidation of dimethyl sulfide using chlorine, followed by purification steps to obtain high-purity methanesulfonic acid . The palladium complex can be produced by reacting palladium salts with appropriate ligands under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid;palladium;2-phenylaniline undergoes various types of chemical reactions, including:
Oxidation: Methanesulfonic acid is resistant to oxidation, making it a stable component in the compound.
Substitution: The 2-phenylaniline moiety can undergo substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing Agents: Oxygen, chlorine
Reducing Agents: Hydrogen, hydrazine
Bases: Sodium hydroxide, potassium carbonate
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in reduction reactions, the palladium complex can facilitate the formation of reduced organic compounds .
Scientific Research Applications
Methanesulfonic acid;palladium;2-phenylaniline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methanesulfonic acid;palladium;2-phenylaniline involves several pathways:
Catalysis: Palladium acts as a catalyst by facilitating the transfer of electrons in redox reactions.
Molecular Targets: Palladium complexes can interact with DNA, proteins, and other biomolecules, leading to various biological effects.
Pathways Involved: The compound can participate in pathways involving oxidative addition, reductive elimination, and transmetalation.
Comparison with Similar Compounds
Methanesulfonic acid;palladium;2-phenylaniline can be compared with other similar compounds:
Methanesulfonic Acid: Compared to other strong acids like sulfuric acid and hydrochloric acid, methanesulfonic acid is less corrosive and more environmentally friendly.
Palladium Complexes: Palladium complexes are often compared with platinum complexes.
2-Phenylaniline Derivatives: Other derivatives of 2-phenylaniline may have different reactivity and stability profiles, depending on the substituents attached to the aromatic ring.
Similar Compounds
Sulfuric Acid: A strong acid used in various industrial processes.
Platinum Complexes: Used in catalysis and cancer therapy.
Aniline Derivatives: Used in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Properties
Molecular Formula |
C26H28N2O6Pd2S2-2 |
---|---|
Molecular Weight |
741.5 g/mol |
IUPAC Name |
methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/2C12H10N.2CH4O3S.2Pd/c2*13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2*1-5(2,3)4;;/h2*1-6,8-9H,13H2;2*1H3,(H,2,3,4);;/q2*-1;;;; |
InChI Key |
WAKZDFHMTWYHRI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd].[Pd] |
Origin of Product |
United States |
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